Tgg-II-23A

NNRTI scaffold novelty naphthalenone

Tgg-II-23A is the founding naphthalenone NNRTI and an essential probe for dissecting non-nucleoside binding-site interactions. It provides a unique cross-resistance fingerprint (Y181C/V108I) distinct from TIBO, Nevirapine, and pyridinone scaffolds, and serves as a subtype-specificity control because it inhibits HIV-1 but not HIV-2. Researchers use it to calibrate kinetic assays, validate screening cascades, and benchmark novel naphthalenone analogs. Procure Tgg-II-23A to access a well-characterized mixed non-competitive inhibitor with defined template/primer selectivity that cannot be replaced by other NNRTIs.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 153312-20-0
Cat. No. B1682788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTgg-II-23A
CAS153312-20-0
Synonyms1,4-dimethyl-1-(5,5-dimethyl-2-oxazolinyl)naphthalen-2-one
TGG-II-23A
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(C2=CC=CC=C12)(C)C3=NC(CO3)(C)C
InChIInChI=1S/C17H19NO2/c1-11-9-14(19)17(4,13-8-6-5-7-12(11)13)15-18-16(2,3)10-20-15/h5-9H,10H2,1-4H3
InChIKeyQRWXKCZIDVOJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tgg-II-23A (CAS 153312-20-0) – A Structurally Distinct Naphthalenone NNRTI for HIV-1 Research Procurement


Tgg-II-23A (1,4-dimethyl-1-(5,5-dimethyl-2-oxazolinyl)naphthalen-2-one; CAS 153312-20-0) is a synthetic substituted naphthalenone that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 [1]. First disclosed by Alam et al. at Bristol-Myers Squibb in 1993, it inhibits HIV-1 infection of CEM-SS cells at concentrations that are non-cytotoxic and acts as a mixed non-competitive inhibitor of the viral reverse transcriptase (RT) enzyme [1]. It represents a new structural entry into the TIBO/Nevirapine pharmacological class, distinct from the imidazobenzodiazepinone (TIBO), dipyridodiazepinone (Nevirapine), and pyridinone NNRTI scaffolds [1]. The compound is selective for HIV-1 and does not inhibit HIV-2 replication [1].

Why Generic NNRTI Substitution Fails for Tgg-II-23A – Scaffold-Dependent Binding and Resistance Profile Limitations


Tgg-II-23A cannot be substituted by other NNRTIs in research protocols because its naphthalenone scaffold confers a unique combination of mixed non-competitive inhibition kinetics, HIV-1 subtype specificity, and a cross-resistance profile tied to the TIBO-binding pocket [1]. A TIBO R82150-resistant HIV-1 strain harboring Y181C and V108I mutations in the RT enzyme is cross-resistant to Tgg-II-23A, while remaining fully susceptible to nucleoside inhibitors such as AZT, ddI, and d4T [2]. This resistance fingerprint distinguishes Tgg-II-23A from other NNRTI chemotypes and makes it an essential tool compound for mapping NNRTI binding-site interactions and for profiling mutation-specific resistance pathways that simple potency comparisons cannot capture [1][2].

Tgg-II-23A Quantitative Differentiation Evidence – Head-to-Head and Cross-Study Comparator Data


Structural Scaffold Differentiation: Naphthalenone Core vs. TIBO, Nevirapine, and Pyridinone NNRTIs

Tgg-II-23A is built on a 2(1H)-naphthalenone core substituted with a 4,5-dihydro-4,4-dimethyl-2-oxazolyl group at the 1-position and methyl groups at the 1- and 4-positions, placing it in a distinct chemical series from all other NNRTIs [1]. The original 1993 study explicitly classifies it as a 'new structural entry into the TIBO/Nevirapine class,' underscoring that no naphthalenone-based NNRTI had been described prior [1]. By contrast, TIBO compounds (e.g., R82150) are imidazobenzodiazepinones, Nevirapine is a dipyridodiazepinone, and pyridinone NNRTIs (e.g., L-697,661) share a pyridinone pharmacophore [1]. This scaffold uniqueness is not a potency advantage but a chemotype differentiation that enables structure-activity relationship (SAR) studies across NNRTI sub-classes [1].

NNRTI scaffold novelty naphthalenone medicinal chemistry

HIV-1 Subtype Selectivity: Tgg-II-23A Fails to Inhibit HIV-2, Defining a Bound on Target Engagement

Tgg-II-23A was tested for antiviral activity against both HIV-1 and HIV-2 in CEM-SS cell-based replication assays [1]. It inhibited HIV-1 infection at non-cytotoxic concentrations but completely failed to inhibit the replication of HIV-2 under the same experimental conditions [1]. This HIV-1 specificity is a hallmark of NNRTIs that bind to a hydrophobic pocket proximal to the RT active site that is structurally divergent in HIV-2 RT [1]. In contrast, nucleoside RT inhibitors (NRTIs) such as AZT, ddI, and d4T are active against both HIV-1 and HIV-2 because they target the catalytic site conserved across both subtypes [2].

HIV-1 specificity HIV-2 NNRTI selectivity viral replication

Cross-Resistance Fingerprint: Tgg-II-23A Shares the TIBO R82150 Resistance Pathway (Y181C/V108I)

A TIBO R82150-resistant HIV-1 strain, selected through serial passage in CEM-SS cells, was shown to be cross-resistant to Tgg-II-23A [1]. DNA sequencing of the resistant RT gene identified the amino acid substitutions Y181C and V108I [1]. In vitro mutagenesis and recombinant virus phenotyping confirmed that the V108I mutation confers approximately 7-fold less resistance than Y181C, yet both mutations contribute to the resistance phenotype [1]. Critically, this cross-resistant virus remained susceptible to the NRTIs AZT, ddI, d4T, and phosphonoformate (PFA) [1]. This establishes that Tgg-II-23A's resistance liability is confined to the NNRTI-binding pocket and does not overlap with NRTI resistance pathways.

drug resistance TIBO R82150 Y181C V108I cross-resistance

Inhibition Modality: Mixed Non-Competitive Inhibition of HIV-1 RT by Tgg-II-23A vs. NNRTI Comparators

Cell-free RT assays confirmed that Tgg-II-23A acts as a mixed non-competitive inhibitor with respect to template/primer and dNTP substrates [1]. It exhibits the same template/primer selectivity as other non-nucleoside inhibitors, preferentially inhibiting RT activity on certain template/primer combinations [1]. While many NNRTIs including Nevirapine also display non-competitive or mixed-type inhibition, the specific kinetic parameters (Ki values, inhibition constants) for Tgg-II-23A were not numerically reported in the primary publication [1]. The mixed non-competitive modality distinguishes Tgg-II-23A from purely competitive NRTIs and from allosteric inhibitors targeting different RT sites.

enzyme kinetics non-competitive inhibition reverse transcriptase template-primer selectivity

Antiviral Potency and Cytotoxicity Window in CEM-SS Cells: EC50 >200 μM and IC50 130 μM

The NIAID Division of AIDS Anti-HIV Therapeutics Database reports an EC50 of >200 μM and an IC50 of 130 μM for Tgg-II-23A in a CPE (XTT) assay against HIV-1 strain RF in CEM-SS cells [2]. The EC50 >200 μM indicates a relatively modest antiviral potency compared to clinical NNRTIs such as Nevirapine (EC50 ~0.1 μM in similar CEM-SS assays) [2]. The IC50 of 130 μM defines the 50% cytotoxic concentration, yielding a therapeutic index (IC50/EC50) of <0.65, which is low [2]. The primary publication noted that Tgg-II-23A inhibits HIV-1 at concentrations that are not cytotoxic, implying a favorable selectivity window at the tested concentrations, though the quantitative CC50 was not explicitly reported in the Alam et al. paper [1].

EC50 IC50 CEM-SS cells HIV-RF CPE assay

Binding-Site Proximity Evidence: Tgg-II-23A Targets the TIBO/Nevirapine Pocket as Confirmed by Mutant Cross-Resistance

The Alam et al. study explicitly states that the binding site of Tgg-II-23A 'appears to be in close proximity to that of the TIBO-like inhibitors,' based on the observation that a TIBO-resistant HIV-1 strain was also resistant to Tgg-II-23A treatment [1]. This was later confirmed by Samanta et al., who demonstrated that the TIBO R82150-resistant virus, carrying Y181C and V108I mutations in the hydrophobic NNRTI-binding pocket of RT, is cross-resistant to Tgg-II-23A [2]. Importantly, the mutant virus remained susceptible to AZT, ddI, d4T, and PFA, demonstrating that Tgg-II-23A resistance is pocket-specific and does not involve the dNTP-binding catalytic site [2].

binding site NNRTI pocket TIBO site-directed mutagenesis cross-resistance

Tgg-II-23A Optimal Research and Industrial Application Scenarios for Procurement


NNRTI Resistance Mutation Panel Screening and Binding-Site Mapping

Tgg-II-23A is ideally deployed as a probe compound in panels of NNRTI-resistant HIV-1 mutants. Its established cross-resistance to Y181C and V108I mutations [2], combined with its naphthalenone scaffold distinct from TIBO, Nevirapine, and pyridinone cores [1], enables researchers to dissect mutation-specific effects on inhibitor binding within the hydrophobic NNRTI pocket. It is particularly useful for competitive displacement assays that require a structurally orthogonal NNRTI with documented pocket overlap.

HIV-1 vs. HIV-2 Selectivity Control in Antiviral Screening Cascades

Because Tgg-II-23A selectively inhibits HIV-1 but fails to inhibit HIV-2 replication in CEM-SS cells [1], it serves as a subtype-specificity control in antiviral screening cascades. Researchers developing broad-spectrum RT inhibitors can use Tgg-II-23A as a negative control for HIV-2 activity, helping to validate assay specificity and distinguish NNRTI-like from NRTI-like inhibition profiles [2].

SAR Studies on Naphthalenone-Derived NNRTI Chemotypes

Tgg-II-23A represents the founding member of the naphthalenone NNRTI chemotype [1]. It is the essential reference compound for any medicinal chemistry program exploring substituted naphthalenones as HIV-1 RT inhibitors. Procurement of Tgg-II-23A as a benchmark enables comparative SAR, scaffold-hopping studies, and the establishment of baseline activity metrics for novel naphthalenone analogs.

Mechanistic Studies of Mixed Non-Competitive RT Inhibition

In enzymology laboratories investigating the kinetic mechanisms of HIV-1 RT inhibition, Tgg-II-23A provides a characterized mixed non-competitive inhibitor with defined template/primer selectivity [1]. It can be used alongside purely non-competitive (Nevirapine) and purely competitive (NRTI) inhibitors to calibrate kinetic assays and to probe the coupling between the NNRTI-binding pocket and the RT catalytic cycle.

Quote Request

Request a Quote for Tgg-II-23A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.